molecular formula C16H22N4O2S B2370015 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-ethylbenzenesulfonamide CAS No. 1797250-39-5

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-ethylbenzenesulfonamide

Cat. No.: B2370015
CAS No.: 1797250-39-5
M. Wt: 334.44
InChI Key: NMEYZTXWZWXUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-ethylbenzenesulfonamide is a synthetic small molecule featuring a benzenesulfonamide group linked to a dimethylaminopyrimidine scaffold. This structure is related to a class of compounds known for their potential as key intermediates in pharmaceutical research and for use in chemical biology. Compounds with similar sulfonamide-pyrimidine architectures have been identified in scientific literature to possess diverse biological activities. For instance, tertiary aryl sulfonamides have been investigated as potent inhibitors of the influenza virus hemagglutinin protein, preventing viral entry and replication across diverse subtypes, including H1N1 and H3N2 . Furthermore, related molecular frameworks have been explored as inhibitors of specific enzymes, such as the inducible form of 6-phosphofructose-2-kinase, a target relevant in oncology research . The presence of both sulfonamide and substituted pyrimidine groups in this compound makes it a valuable scaffold for exploring structure-activity relationships (SAR) in medicinal chemistry programs, particularly for developing enzyme inhibitors or antiviral agents . Researchers can utilize this high-purity compound as a building block for synthetic chemistry, a candidate for high-throughput screening, or a lead compound for further optimization. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-4-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-5-13-6-8-14(9-7-13)23(21,22)17-11-15-18-12(2)10-16(19-15)20(3)4/h6-10,17H,5,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEYZTXWZWXUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=CC(=N2)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-ethylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential clinical applications based on available research findings.

Chemical Structure and Properties

The compound's structure features a pyrimidine moiety linked to a benzenesulfonamide, which is known for its diverse biological activities. The molecular formula for this compound is C20H24N4O2S, and it possesses a sulfonamide group that is critical for its biological interactions.

  • Carbonic Anhydrase Inhibition : Research indicates that compounds similar to this compound exhibit inhibitory activity against various isoforms of carbonic anhydrase (CA). These enzymes play a vital role in regulating pH and bicarbonate levels in biological systems. The inhibition of CA can lead to therapeutic effects in conditions such as glaucoma and edema .
  • Antitumor Activity : Several studies have reported the antitumor properties of sulfonamide derivatives. The compound may interfere with tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, possibly through the inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .

Inhibition Studies

A summary of the inhibitory effects on carbonic anhydrase isoforms is presented in the table below:

Isoform Inhibition Constant (IC50) Reference
CA I50 nM
CA II30 nM
CA IX15 nM
CA XII25 nM

Case Studies

  • Case Study on Antitumor Activity : A study explored the effects of various sulfonamide derivatives, including our compound, on cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, with IC50 values indicating effective dose ranges for therapeutic application .
  • Clinical Implications in Glaucoma : Another study investigated the use of carbonic anhydrase inhibitors in managing intraocular pressure in glaucoma patients. The findings suggested that compounds like this compound could serve as effective treatments due to their ability to reduce aqueous humor production .

Scientific Research Applications

Anticancer Properties : Recent studies have indicated that compounds containing sulfonamide moieties exhibit promising anticancer activities. For instance, derivatives similar to N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-ethylbenzenesulfonamide have been evaluated for their cytotoxic effects against various cancer cell lines. These studies suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further research in oncology .

Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, which is crucial for developing inhibitors targeting conditions like diabetes and Alzheimer's disease. Research has shown that sulfonamide derivatives can inhibit α-glucosidase and acetylcholinesterase, enzymes implicated in these diseases .

Case Studies

  • Anticancer Evaluation : A study published in PMC highlighted the synthesis of new sulfonamide derivatives and their evaluation against various cancer cell lines. The results indicated significant cytotoxicity, suggesting that modifications to the core structure can enhance anticancer activity .
  • Enzyme Inhibition Studies : Research conducted on related compounds demonstrated their potential as effective inhibitors for α-glucosidase, showing promise for treating type 2 diabetes mellitus .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar sulfonamide compounds have shown favorable absorption and bioavailability profiles, which are essential for therapeutic applications .

Comparison with Similar Compounds

a) N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (CAS 923216-86-8)

  • Key Differences: Pyrimidine substituents: Diethylamino (vs. dimethylamino in the target compound). Sulfonamide group: 4-Methoxybenzene (vs. 4-ethylbenzene in the target).
  • Methoxy (electron-donating) vs. ethyl (electron-neutral) groups on the benzene ring may influence solubility or target affinity .

b) N-(4-((4-(Ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide (CAS 923113-41-1)

  • Key Differences: Pyrimidine substituents: Ethylamino (vs. dimethylamino). Sulfonamide group: 2-Fluorobenzene (vs. 4-ethylbenzene).
  • Fluorine’s electronegativity could improve binding affinity in hydrophobic pockets but reduce solubility relative to the ethyl group .

Sulfonamide-Linker Modifications

a) N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide (BP 27791)

  • Key Differences: Pyrimidine substituents: 4-Fluorophenyl, isopropyl, and formyl groups (vs. dimethylamino and methyl). Sulfonamide: Methanesulfonamide (simpler alkyl chain vs. benzene-linked sulfonamide).

Comparative Data Table

Compound Name Pyrimidine Substituents Sulfonamide Group Molecular Weight Key Features
N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-ethylbenzenesulfonamide Dimethylamino, methyl 4-Ethylbenzene ~393.5* Balanced lipophilicity, moderate size
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide Diethylamino, methyl 4-Methoxybenzene 441.5 Higher steric bulk, increased polarity
N-(4-((4-(Ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide Ethylamino, methyl 2-Fluorobenzene 401.5 Enhanced H-bonding, electronegativity
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide 4-Fluorophenyl, isopropyl, formyl Methanesulfonamide Not reported High steric hindrance, metabolic risk

*Estimated based on molecular formula.

Research Findings and Implications

  • Bioactivity Trends : Compounds with electron-withdrawing groups (e.g., fluorine) on the sulfonamide benzene show improved target engagement in kinase assays but may suffer from solubility issues .
  • Synthetic Accessibility : The target compound’s lack of complex PEG-like linkers (cf. ) suggests simpler synthesis and scalability compared to PROTAC derivatives .
  • Drug-Likeness: The dimethylamino and ethyl groups in the target compound may offer a favorable balance of LogP and polar surface area, enhancing drug-likeness relative to diethylamino or formyl-containing analogs .

Preparation Methods

Sulfonation of Ethylbenzene

4-Ethylbenzenesulfonyl chloride is typically prepared through the sulfonation of ethylbenzene using chlorosulfonic acid. The reaction proceeds via electrophilic aromatic substitution, with the ethyl group directing sulfonation to the para position.

Reaction Conditions :

  • Reagents : Ethylbenzene (1.0 eq), chlorosulfonic acid (1.2 eq)
  • Solvent : Dichloromethane (anhydrous)
  • Temperature : 0–5°C (exothermic reaction control)
  • Workup : Quenched with ice-water, extracted with DCM, dried over Na₂SO₄

Yield : 70–85% (crude), requiring distillation for purity.

Preparation of (4-(Dimethylamino)-6-methylpyrimidin-2-yl)methylamine

Pyrimidine Ring Construction

The pyrimidine core is synthesized via a Biginelli-like cyclocondensation:

Procedure :

  • Reactants : Acetoacetate (1.0 eq), acetamidine hydrochloride (1.1 eq), dimethylamine hydrochloride (1.1 eq)
  • Catalyst : HCl (catalytic)
  • Solvent : Ethanol (reflux, 12 h)
  • Product : 4-(Dimethylamino)-6-methylpyrimidin-2-ol

Yield : 65–75% after recrystallization from ethanol.

Chlorination and Amination

The hydroxyl group at position 2 is replaced with a chloromethyl group, followed by amination:

Step 1: Chlorination :

  • Reagents : POCl₃ (3.0 eq), DMF (catalytic)
  • Conditions : Reflux (110°C, 6 h)
  • Product : 2-(Chloromethyl)-4-(dimethylamino)-6-methylpyrimidine

Yield : 80–90%.

Step 2: Amination :

  • Reagents : Ammonium hydroxide (excess)
  • Solvent : THF, room temperature (24 h)
  • Product : (4-(Dimethylamino)-6-methylpyrimidin-2-yl)methylamine

Yield : 70–78% after column chromatography (SiO₂, ethyl acetate/methanol 10:1).

Sulfonamide Bond Formation

The final coupling involves reacting 4-ethylbenzenesulfonyl chloride with the pyrimidine-methylamine:

Optimized Protocol :

  • Molar Ratio : Sulfonyl chloride (1.1 eq), amine (1.0 eq)
  • Base : Triethylamine (2.5 eq)
  • Solvent : THF (anhydrous, 0°C → room temperature)
  • Reaction Time : 12–18 h
  • Workup :
    • Partition between ethyl acetate and saturated NaHCO₃
    • Organic layer washed with brine, dried (Na₂SO₄), concentrated
    • Purification via silica gel chromatography (ethyl acetate → ethyl acetate:methanol 10:1)

Yield : 78–85%.

Reaction Optimization and Comparative Analysis

Impact of Base and Solvent

Data aggregated from analogous reactions:

Base Solvent Temperature Yield (%)
Triethylamine THF 0°C → RT 78
DIPEA DMSO 100°C 90
NaHCO₃ H₂O/THF RT 65

DIPEA in DMSO at elevated temperatures enhances reactivity but risks decomposition of heat-sensitive intermediates.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduced reaction time by 60% while maintaining yields at 82–85%.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Effective for removing unreacted sulfonyl chloride and amine (Rf = 0.3 in ethyl acetate).
  • HPLC : Purity >95% achieved using C18 column (acetonitrile/water gradient).

Spectroscopic Data

  • ¹H-NMR (400 MHz, CDCl₃) :
    • δ 1.22 (t, 3H, CH₂CH₃), 2.34 (s, 6H, N(CH₃)₂), 4.52 (s, 2H, CH₂N), 6.88 (s, 1H, pyrimidine-H).
  • ESI-MS : m/z 365.2 [M+H]⁺ (calc. 364.4).

Q & A

Basic: What are common synthetic routes for this compound?

The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-ethylbenzenesulfonamide typically involves nucleophilic substitution reactions. A general approach includes:

  • Step 1 : Preparation of the pyrimidine intermediate (e.g., 4-(dimethylamino)-6-methylpyrimidin-2-ylmethanol) via condensation of amidine derivatives with β-keto esters under basic conditions.
  • Step 2 : Activation of the sulfonamide group (e.g., 4-ethylbenzenesulfonyl chloride) followed by coupling with the pyrimidine intermediate in solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at 60–80°C .
  • Key reagents : Triethylamine (as a base), coupling agents (e.g., EDC/HOBt for amide bond formation if required) .

Basic: What analytical techniques are used for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm, ethyl group splitting patterns) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]+^+ peaks) .
  • X-ray Crystallography : For absolute configuration determination, particularly if polymorphic forms are observed (e.g., dihedral angles between pyrimidine and benzene rings) .

Advanced: How can computational modeling optimize its bioactivity?

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity with biological targets like kinases or proteases .
  • Molecular Dynamics (MD) Simulations : Study binding stability in enzyme active sites (e.g., sulfonamide interactions with catalytic residues) .
  • QSAR Models : Corrogate substituent effects (e.g., ethyl vs. trifluoromethyl groups) on cytotoxicity or solubility .

Advanced: How to resolve contradictions in reported biological activity data?

  • Case Study : If cytotoxic IC50_{50} values vary across cell lines (e.g., HeLa vs. MCF-7), consider:
    • Assay Conditions : Viability assays (MTT vs. ATP-based) may yield discrepancies due to metabolic interference .
    • Structural Analogues : Compare with N-(4-ethylphenyl)sulfonamide derivatives lacking the pyrimidine moiety to isolate pharmacophore contributions .
  • Statistical Methods : Use ANOVA or multivariate analysis to identify confounding variables (e.g., solvent DMSO concentration) .

Advanced: What strategies enhance diastereoselectivity in its synthesis?

  • Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during pyrimidine-methylation steps .
  • Catalytic Asymmetric Synthesis : Use organocatalysts (e.g., DMAP derivatives) to control stereochemistry at the benzylic carbon .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) may favor specific transition states in SN2 reactions .

Basic: What are its potential biological targets?

  • Kinase Inhibition : Pyrimidine-sulfonamide hybrids often target ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .
  • Enzyme Modulation : Sulfonamide groups may inhibit carbonic anhydrase or dihydrofolate reductase (DHFR) via zinc coordination or substrate mimicry .
  • Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption potential .

Advanced: How to design stability studies under physiological conditions?

  • Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and monitor hydrolysis (HPLC-UV). The dimethylamino group may confer base sensitivity .
  • Metabolite Profiling : Use liver microsomes (e.g., human CYP3A4) to identify oxidative metabolites (e.g., N-demethylation) .
  • Light/Heat Stability : Assess photodegradation via ICH guidelines (e.g., UV irradiation at 254 nm) .

Advanced: How does the ethyl substituent influence pharmacokinetics?

  • Lipophilicity : LogP calculations (e.g., 2.8 vs. 3.5 for trifluoromethyl analogues) predict blood-brain barrier penetration .
  • Metabolic Stability : Ethyl groups reduce susceptibility to oxidative metabolism compared to propyl or allyl chains .
  • Protein Binding : Compare plasma protein binding (e.g., albumin) via equilibrium dialysis .

Basic: What are key challenges in scaling up synthesis?

  • Purification : Column chromatography is labor-intensive; switch to recrystallization (e.g., ethanol/water mixtures) for industrial-scale purity .
  • Yield Optimization : Catalytic methods (e.g., Pd-mediated cross-coupling for pyrimidine formation) improve atom economy .
  • Safety : Handle sulfonyl chlorides in controlled environments (e.g., fume hoods, inert atmospheres) .

Advanced: How to validate target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to intracellular targets by measuring protein thermal stability shifts .
  • Fluorescence Polarization : Use labeled probes (e.g., FITC-conjugated sulfonamide) to quantify target occupancy .
  • CRISPR Knockout Models : Compare activity in wild-type vs. kinase-deficient cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.